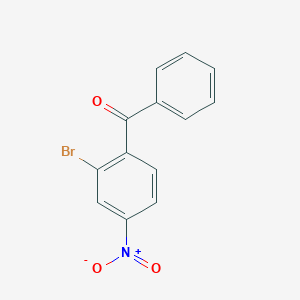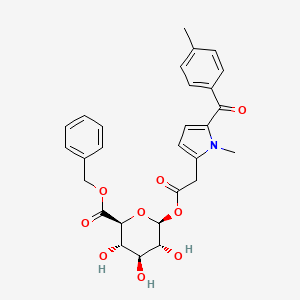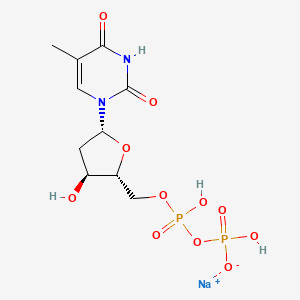
P-P-dThd.Na+
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-P-dThd.Na+ is a sodium cationized form of thymidine, a fundamental building block of DNA nucleic acids. Thymidine is a nucleoside composed of the nucleobase thymine and the sugar deoxyribose. The sodium cationization of thymidine is achieved through electrospray ionization, resulting in the formation of the complex P-P-dThd.Na+ .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of P-P-dThd.Na+ involves the electrospray ionization (ESI) of thymidine. In this process, thymidine is dissolved in a suitable solvent and subjected to ESI, which results in the formation of sodium cationized thymidine. The reaction conditions typically involve the use of a mass spectrometer to generate and analyze the ionized species .
Industrial Production Methods
While the industrial production methods for P-P-dThdThis process is primarily used in research settings rather than large-scale industrial production .
化学反応の分析
Types of Reactions
P-P-dThd.Na+ undergoes various types of chemical reactions, including:
Coordination Reactions: The sodium cation coordinates with the oxygen atoms in the thymidine molecule, forming stable complexes.
Tautomerization: Sodium cationization can facilitate the tautomerization of thymidine, leading to the formation of different tautomers.
Common Reagents and Conditions
The common reagents used in the preparation and analysis of P-P-dThd.Na+ include solvents like methanol or water, and sodium salts for cationization. The conditions typically involve the use of mass spectrometry for ionization and analysis .
Major Products Formed
The major product formed from the sodium cationization of thymidine is the P-P-dThd.Na+ complex, which exhibits a strong preference for the canonical form of the thymine nucleobase .
科学的研究の応用
P-P-dThd.Na+ has several scientific research applications, including:
Structural Studies: The compound is used to study the conformations of nucleosides and their interactions with metal cations.
Mass Spectrometry: It is utilized in mass spectrometry experiments to investigate the stability and fragmentation patterns of nucleoside complexes.
Biomolecular Research: P-P-dThd.Na+ is employed in research related to DNA and RNA structures, providing insights into the behavior of nucleosides under different conditions.
作用機序
The mechanism of action of P-P-dThd.Na+ involves the coordination of the sodium cation with the oxygen atoms in the thymidine molecule. This coordination stabilizes the nucleoside and influences its conformation. The molecular targets include the oxygen atoms in the thymine and deoxyribose moieties, which participate in the coordination with the sodium cation .
類似化合物との比較
Similar Compounds
Similar compounds to P-P-dThd.Na+ include:
Sodium Cationized 5-Methyluridine (Thd.Na+): Another sodium cationized nucleoside with similar coordination properties.
Protonated Thymidine (dThd.H+): A protonated form of thymidine that exhibits different stability and tautomerization behavior compared to the sodium cationized form.
Uniqueness
P-P-dThd.Na+ is unique in its strong preference for the canonical form of the thymine nucleobase and its stability under mass spectrometry conditions. The sodium cationization enhances the stability of the nucleoside and provides valuable insights into its structural properties .
特性
分子式 |
C10H15N2NaO11P2 |
|---|---|
分子量 |
424.17 g/mol |
IUPAC名 |
sodium;[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N2O11P2.Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);/q;+1/p-1/t6-,7+,8+;/m0./s1 |
InChIキー |
VBCWPANBXJKEMI-HNPMAXIBSA-M |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)[O-])O.[Na+] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


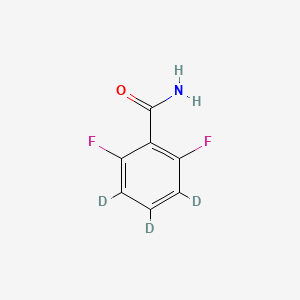
![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
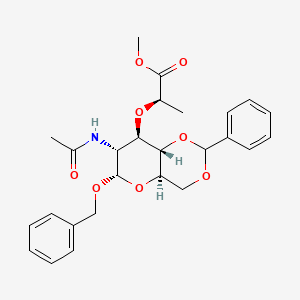
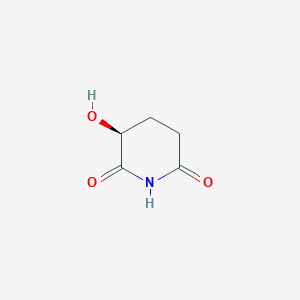

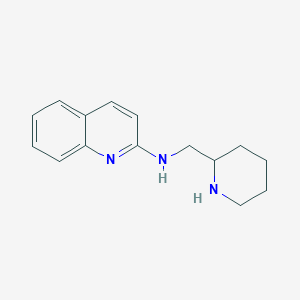


![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)
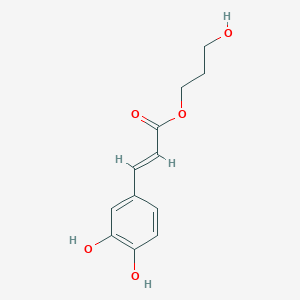
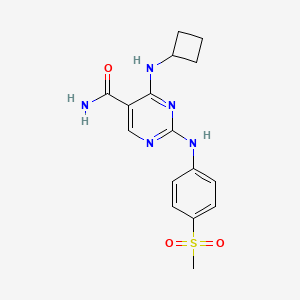
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
